3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one (CAS 1291488-63-5) is a fully synthetic, 1,3,4-trisubstituted monocyclic β-lactam (azetidin-2-one) with molecular formula C₁₅H₁₂ClFN₂O and molecular weight 290.72 g/mol. The compound features a 3-amino group, a 3-chlorophenyl substituent at C-4, and a 3-fluorophenyl substituent at N-1 on the four-membered azetidin-2-one core.

Molecular Formula C15H12ClFN2O
Molecular Weight 290.72 g/mol
Cat. No. B11833756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one
Molecular FormulaC15H12ClFN2O
Molecular Weight290.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2C(C(=O)N2C3=CC(=CC=C3)F)N
InChIInChI=1S/C15H12ClFN2O/c16-10-4-1-3-9(7-10)14-13(18)15(20)19(14)12-6-2-5-11(17)8-12/h1-8,13-14H,18H2
InChIKeyOYTSYIIIGBFYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one: Structural Identity and Procurement-Relevant Baseline


3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one (CAS 1291488-63-5) is a fully synthetic, 1,3,4-trisubstituted monocyclic β-lactam (azetidin-2-one) with molecular formula C₁₅H₁₂ClFN₂O and molecular weight 290.72 g/mol [1]. The compound features a 3-amino group, a 3-chlorophenyl substituent at C-4, and a 3-fluorophenyl substituent at N-1 on the four-membered azetidin-2-one core . It belongs to the broader class of monocyclic β-lactams, which have demonstrated diverse biological activities including anticancer, antibacterial, antitubercular, and cholesterol absorption inhibitory properties [2]. As of the latest ChEMBL release, no peer-reviewed biological activity data or publications exist for this specific compound [1], positioning it as an underexplored scaffold for de novo medicinal chemistry programs.

Why 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one Cannot Be Casually Substituted: Evidence-Based Procurement Rationale


Within the C₁₅H₁₂ClFN₂O azetidin-2-one isomer family, even single-atom positional shifts on the aryl rings produce distinct chemical entities with non-interchangeable properties. The target compound's meta-chlorophenyl (C-4) and meta-fluorophenyl (N-1) substitution pattern differs from the 2-chlorophenyl regioisomer (CAS 1291489-07-0) , the 4-chlorophenyl/4-fluorophenyl regioisomer (CAS 1291490-29-3) , and the 4-chlorophenyl/2-fluorophenyl variant (CAS available, distinct SMILES) . Literature on structurally analogous 1,4-diaryl azetidin-2-ones demonstrates that aryl substitution position directly modulates tubulin polymerization inhibitory potency, with meta-substituted variants showing distinct IC₅₀ profiles from para-substituted counterparts in MCF-7 breast cancer cells [1]. Consequently, substituting any regioisomer for another without re-validation of target engagement, cellular potency, and selectivity introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) campaigns or screening hit follow-up.

Quantitative Differentiation Evidence for 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one: Head-to-Head and Class-Level Data


Regioisomeric Differentiation: meta-Chlorophenyl vs. ortho- and para-Chlorophenyl Substitution Patterns

The target compound bears a 3-chlorophenyl (meta) substituent at C-4. This distinguishes it from the commercially available 2-chlorophenyl (ortho) regioisomer CAS 1291489-07-0 and the 4-chlorophenyl (para) regioisomer CAS 1291490-29-3 . In the broader 1,4-diaryl azetidin-2-one class, O'Boyle et al. demonstrated that aryl substitution pattern dramatically affects tubulin polymerization inhibition: the 3-thienyl (meta-like orientation) analogue 29 exhibited an IC₅₀ of 10 nM in MCF-7 cells, while the 2-thienyl (ortho-like) analogue 28 gave 7 nM, and bulkier 3-naphthyl substitution increased IC₅₀ to the micromolar range [1]. Though not a direct measurement on the target compound itself, this class-level evidence indicates that the meta-chlorophenyl configuration is expected to yield distinct biological activity profiles compared to ortho- or para-substituted isomers.

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

N-Aryl Substitution Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl Positional Isomerism

The target compound incorporates a 3-fluorophenyl (meta-fluoro) group at N-1, contrasting with the 4-fluorophenyl (para-fluoro) N-substituted regioisomer CAS 1291490-29-3 . The ZINC database reports a calculated logP of 3.699 for the target compound [1]. While experimental logP data are unavailable for direct comparator measurements, the meta-fluorophenyl substitution is expected to yield different electronic distribution and molecular dipole moment compared to para-fluoro substitution, which can influence passive membrane permeability and target binding. In the 1,4-diaryl azetidin-2-one class, N-aryl substitution has been shown to modulate antiproliferative potency: O'Boyle et al. demonstrated that variation at the N-1 position altered MCF-7 IC₅₀ values across a >100-fold range (7 nM to >1 µM) depending on the N-substituent identity [2].

Medicinal Chemistry Physicochemical Properties Lipophilicity

3-Amino Substituent: Synthetic Versatility as a Derivatization Handle

The free 3-amino group on the azetidin-2-one scaffold provides a chemically accessible handle for derivatization via acylation, sulfonylation, reductive amination, or urea/thiourea formation. This contrasts with 3-unsubstituted or 3-alkoxy azetidin-2-one analogs (e.g., 4-(3-chlorophenyl)azetidin-2-one, CAS 76227-98-0) which lack this reactive functionality . The Thieme synthesis of NH-3-amino-4-substituted azetidin-2-ones via two-step Staudinger reaction demonstrates that this scaffold can be accessed with complete trans-selectivity and high facial diastereoselectivity, providing a well-precedented synthetic route for analog generation . The 3-amino group is orthogonally reactive to the β-lactam carbonyl, enabling sequential functionalization strategies for focused library synthesis [1].

Organic Synthesis Parallel Library Chemistry β-Lactam Functionalization

Class-Level Anticancer Potential: Tubulin Polymerization Inhibition as a Validated Target for 1,3,4-Trisubstituted Azetidin-2-ones

While the target compound has no published biological data, the 1,3,4-trisubstituted azetidin-2-one scaffold class is a validated tubulin polymerization inhibitor chemotype. O'Boyle et al. reported that compound 28 (3-(2-thienyl) analogue) inhibited tubulin polymerization with an IC₅₀ of 1.37 µM and exhibited MCF-7 antiproliferative IC₅₀ of 7 nM [1]. Compound 29 (3-(3-thienyl)) gave MCF-7 IC₅₀ of 10 nM. These compounds also showed potent activity in MDA-MB-231 triple-negative breast cancer cells (IC₅₀ range 23–33 nM for related 3-(prop-1-en-2-yl) analogues) [2]. Importantly, no significant toxicity was observed in normal murine breast epithelial cells at antiproliferative concentrations, suggesting a therapeutic window [1]. A cis-3-amino-1-phenyl-4-(p-tolyl)azetidin-2-one (6C) demonstrated six-fold higher potency than colchicine against SiHa and B16F10 cell lines [3]. These class-level data establish tubulin as a plausible screening target for the target compound.

Anticancer Tubulin Inhibition MCF-7 Drug Discovery

Physicochemical Property Profile: Predicted Drug-Likeness and CNS Multiparameter Optimization

The ZINC database provides key computationally predicted properties for the target compound: molecular weight 290.725 Da, logP 3.699, fraction sp3 0.13 [1]. These values place the compound within favorable drug-like space by Lipinski and Veber criteria (MW < 500, logP < 5). The meta-substitution pattern on both aryl rings may reduce planarity compared to para-substituted analogs, potentially improving solubility and reducing aggregation-based assay interference—a known liability of flat, polyaromatic compounds. In contrast, the class-leading azetidin-2-one tubulin inhibitor CA-4 (combretastatin A-4) has a logP of approximately 3.0 and MW 316.35, making the target compound slightly more lipophilic and with lower molecular weight, which may favor membrane permeation [2]. However, no experimental solubility, permeability, or metabolic stability data exist for this specific compound.

Drug-Likeness Physicochemical Properties ADME Prediction

Commercial Availability and Purity Benchmarks: Meta-Substituted Isomer Procurement Status

The target compound is commercially available from multiple suppliers at catalog purities of ≥95% (e.g., Chemenu catalog CM292097) and ≥98% (MolCore) . Its regioisomeric counterparts are also commercially accessible: the 2-chlorophenyl isomer (CAS 1291489-07-0) at ≥95% purity and the 4-chlorophenyl/4-fluorophenyl isomer (CAS 1291490-29-3) at ≥98% . The meta,meta-substitution pattern of the target compound makes it the most sterically encumbered isomer among the three, which may offer advantages in target selectivity by reducing off-target binding through increased shape complementarity requirements. However, no comparative purity assay data or stability studies are publicly available for any of these compounds.

Chemical Procurement Compound Sourcing Purity Specification

Procurement-Driven Application Scenarios for 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one


De Novo Tubulin-Targeting Anticancer Library Design

The 1,3,4-trisubstituted azetidin-2-one scaffold is a validated tubulin polymerization inhibitor pharmacophore, with class-leading analogues achieving MCF-7 IC₅₀ values as low as 7 nM [1]. The target compound's meta,meta-diaryl substitution pattern and free 3-amino derivatization handle make it suitable as a starting scaffold for parallel library synthesis aimed at exploring SAR around the tubulin colchicine-binding site. Procurement of this specific regioisomer enables exploration of steric and electronic effects conferred by the non-coplanar meta-substituted aryl rings, which may differentiate binding kinetics from the more extensively studied para-substituted CA-4 analogues.

Antimicrobial β-Lactam Scaffold Screening

Monocyclic β-lactams exhibit antibacterial activity against both Gram-positive and Gram-negative organisms, including activity against drug-resistant strains [2]. The target compound's 3-amino group enables conversion to N-acylated derivatives that may mimic the β-lactam antibiotic pharmacophore. The halogenated aryl substituents (3-Cl, 3-F) may enhance membrane penetration relative to non-halogenated analogs. Class-level evidence indicates that azetidin-2-one derivatives with halogen substitution patterns comparable to the target compound demonstrate antimicrobial activity via inhibition of bacterial cell wall biosynthesis and alternative targets including DNA gyrase [2][3].

Cholesterol Absorption Inhibition Screening Cascade

The azetidin-2-one scaffold is the core of ezetimibe, the prototypical cholesterol absorption inhibitor targeting NPC1L1 [4]. The target compound bears the signature 1,4-diaryl substitution pattern with halogen modifications that may modulate NPC1L1 binding. The meta-fluorophenyl N-substituent distinguishes it from ezetimibe's para-fluorophenyl group, offering a SAR expansion opportunity in a validated therapeutic target class. Procurement for NPC1L1 screening campaigns is supported by the scaffold's established precedence in this indication.

HDAC Inhibitor Lead Generation Using the 3-Amino Derivatization Handle

Azetidin-2-one-based small molecules have been reported as dual HDAC6/HDAC8 inhibitors, with the β-lactam ring serving as a zinc-binding group (ZBG) mimic [5]. The target compound's free 3-amino group provides a synthetic entry point for installing hydroxamic acid or ortho-aminoanilide ZBG motifs via amide coupling, while the diaryl substitution pattern can occupy the HDAC surface recognition pocket. This positions the compound as a modular scaffold for HDAC inhibitor lead generation, particularly for isoform-selective HDAC6/8 inhibitors relevant to oncology and neurodegenerative disease applications.

Quote Request

Request a Quote for 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.